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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration and evaluation of Tomopenem, a novel carbapenem antibiotic, in a neutropenic

mouse model. This information is intended to guide researchers in preclinical studies assessing

the efficacy of Tomopenem against various bacterial pathogens.

Introduction
Tomopenem (formerly CS-023) is a parenteral 1β-methylcarbapenem with a broad spectrum of

activity against Gram-positive and Gram-negative bacteria, including drug-resistant pathogens

such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1]

[2][3][4] Like other β-lactam antibiotics, Tomopenem's mechanism of action involves the

inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall

synthesis.[5][6][7] This disruption of the peptidoglycan layer leads to bacterial cell lysis and

death. The neutropenic mouse model is a crucial tool in the preclinical evaluation of antibiotics,

as it mimics the immunocompromised state of certain patient populations and allows for the

assessment of an antibiotic's direct bactericidal or bacteriostatic activity in the absence of a

robust host immune response.

Key Experimental Protocols
Induction of Neutropenia in Mice
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A reliable and reproducible method for inducing neutropenia is essential for these studies. A

commonly used and effective agent is cyclophosphamide (CPM).

Protocol:

Animal Model: Specific-pathogen-free ICR mice (5 weeks old, male) are commonly used.[8]

Cyclophosphamide Administration: A total dose of 250 mg/kg of CPM is administered

intraperitoneally (i.p.) in two separate injections to induce profound and sustained

neutropenia.[9][10]

Day 1: Inject 150 mg/kg of CPM i.p.

Day 4: Inject 100 mg/kg of CPM i.p.

Confirmation of Neutropenia: Profound neutropenia (≤10 neutrophils/mm³) is typically

achieved by day 4 and persists for at least 3 days.[9][10] Blood samples can be collected via

the retro-orbital sinus to perform leukocyte counts and confirm the neutropenic state.[9]
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Caption: Workflow for the induction of neutropenia in mice using cyclophosphamide.

Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against

localized infections.
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Protocol:

Bacterial Preparation: Clinical isolates of pathogens such as P. aeruginosa 12467 and MRSA

12372 are used.[2][8] Bacteria are grown to the logarithmic phase and then diluted in sterile

saline to the desired concentration.

Inoculation: Neutropenic mice are inoculated intramuscularly in the thigh with 0.1 ml of the

bacterial suspension, resulting in an initial bacterial load of approximately 10⁶ to 10⁷

CFU/thigh.[2][8]

Tomopenem Administration:

Treatment is initiated 2 hours post-inoculation.[8]

Tomopenem is dissolved in saline, sometimes with a fixed dose of cilastatin (40 mg/kg) to

prolong its half-life.[8]

Administration is typically subcutaneous (s.c.).[8]

Dosing regimens can be varied to assess pharmacodynamics, for example, fractionated

doses administered at intervals of 3, 6, 12, and 24 hours over a 24-hour period.[2][8]

Efficacy Assessment:

After 24 hours of treatment, mice are euthanized.

The infected thigh muscle is excised, homogenized, and serially diluted in saline.

The dilutions are plated on appropriate agar media to determine the number of viable

bacteria (CFU/thigh).

Efficacy is determined by the reduction in bacterial log₁₀ CFU compared to untreated

controls.[8]

Mechanism of Action of Tomopenem

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20921311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://pubmed.ncbi.nlm.nih.gov/20921311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://pubmed.ncbi.nlm.nih.gov/20921311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981229/
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tomopenem Penicillin-Binding Proteins (PBPs)
(DD-transpeptidases)

Binds to and inactivates Bacterial Cell Wall Synthesis
(Peptidoglycan Cross-linking)

Inhibition of Bacterial Cell Lysis
and Death

Disruption leads to

Click to download full resolution via product page

Caption: Simplified diagram of Tomopenem's mechanism of action.

Data Presentation
The efficacy of Tomopenem is often evaluated based on its

pharmacokinetic/pharmacodynamic (PK/PD) parameters. The time that the free drug

concentration remains above the minimum inhibitory concentration (f%T>MIC) is a key

predictor of efficacy for carbapenems.[8]

Pharmacokinetic Parameters of Tomopenem in Mice
Parameter Value Reference

Serum Protein Binding 17.4% [8]

Note: Pharmacokinetics of Tomopenem in mice were observed to be non-linear after

subcutaneous administration.[8]

In Vivo Efficacy of Tomopenem in the Neutropenic
Murine Thigh Infection Model
Against P. aeruginosa 12467 (MIC: 1 µg/ml)

f%T>MIC Effect Reference

29% Static [2][8]

39% 1-log kill [2][8]

51% 2-log kill [2][8]

Against MRSA 12372 (MIC: 2 µg/ml)
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f%T>MIC Effect Reference

27% Static [2][8]

35% 1-log kill [2][8]

47% 2-log kill [2][8]

Efficacy of Tomopenem in a Murine Chronic Respiratory
Tract Infection Model
Against P. aeruginosa

Treatment Group (100
mg/kg, twice daily for 7
days)

Mean Bacterial Count
(log₁₀ CFU/lung ± SEM)

Reference

Saline (Control) 4.21 ± 1.28 [1][11]

Tomopenem 2.91 ± 0.87 [1][11]

Meropenem 3.01 ± 1.00 [1][11]

Tomopenem significantly reduced the number of viable bacteria compared to the control group

(P < 0.05).[1][11]

Conclusion
The data consistently demonstrate that the efficacy of Tomopenem in neutropenic mouse

models is driven by the f%T>MIC.[8] Frequent dosing enhances its bactericidal activity against

both P. aeruginosa and MRSA.[8] The pharmacodynamic characteristics of Tomopenem are

similar to those of meropenem against P. aeruginosa.[2][8] These protocols and data provide a

solid foundation for further preclinical and translational research on Tomopenem, particularly

for its potential use in treating infections in immunocompromised patients. The murine thigh

infection model and the chronic respiratory infection model are robust systems for evaluating

the in vivo potency and PK/PD relationships of this promising carbapenem.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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